H-Leu-arg-pro-OH
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Overview
Description
H-Leu-arg-pro-OH: is a tripeptide composed of leucine, arginine, and proline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Leu-arg-pro-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the C-terminal amino acid (proline) to a solid resin. Subsequent amino acids (arginine and leucine) are added sequentially using coupling reagents such as HATU or HBTU. The peptide is then cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of protective groups like Fmoc (fluorenylmethyloxycarbonyl) for amino acids is common to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: H-Leu-arg-pro-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly arginine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Use of specific amino acid derivatives and coupling reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can lead to the formation of citrulline .
Scientific Research Applications
H-Leu-arg-pro-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Mechanism of Action
The mechanism of action of H-Leu-arg-pro-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic processes .
Comparison with Similar Compounds
H-Gly-Pro-Arg-Pro-OH: Another tripeptide with similar properties but different amino acid sequence.
H-Arg-Gly-Asp-Ser-OH: Known for its role in cell adhesion and signaling.
H-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH: A more complex peptide with additional biological activities.
Uniqueness: H-Leu-arg-pro-OH is unique due to its specific sequence of leucine, arginine, and proline, which imparts distinct structural and functional properties.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N6O4/c1-10(2)9-11(18)14(24)22-12(5-3-7-21-17(19)20)15(25)23-8-4-6-13(23)16(26)27/h10-13H,3-9,18H2,1-2H3,(H,22,24)(H,26,27)(H4,19,20,21)/t11-,12-,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMVEYRWAWIOTN-AVGNSLFASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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